- Preparation of condensed derivatives of imidazole useful as pharmaceuticals, World Intellectual Property Organization, , ,
Cas no 94838-82-1 (BenzoD1,3Dioxol-5-Ylboronic Acid Pinacol Ester)
94838-82-1 structure
Product Name:BenzoD1,3Dioxol-5-Ylboronic Acid Pinacol Ester
Número CAS:94838-82-1
MF:C13H17BO4
Megavatios:248.082684278488
MDL:MFCD05663889
CID:798919
PubChem ID:2760589
Update Time:2024-10-25
BenzoD1,3Dioxol-5-Ylboronic Acid Pinacol Ester Propiedades químicas y físicas
Nombre e identificación
-
- 2-(Benzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 1,3-Benzodioxole,5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- 2-(1,3-benzodioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 3,4-Ethylenedioxybenzene boronic acid, pinacol ester
- 3,4-Methylenedioxyphenylboronic acid, pinacol ester
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-benzo-1,3-dioxole
- 2-(Benzodioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 1,3-Benzodioxole-5-boronic Acid Pinacol Ester
- 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo-1,3-dioxole
- PubChem23521
- OZPPRBAFKGOJLZ-UHF
- 1,3,2-Dioxaborolane, 1,3-benzodioxole deriv. (ZCI)
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole (ACI)
- 2-(1,3-Dioxaindan-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(2H-1,3-Benzodioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(3,4-Methylenedioxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-[3,4-(methylenedioxy)phenyl]-1,3,2-dioxaborolane
- 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole
- Z1336747698
- 5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzo[1,3]dioxole
- AKOS015944449
- DS-6643
- EN300-267519
- BENZO[D][1,3]DIOXOL-5-YLBORONIC ACID PINACOL ESTER
- SCHEMBL3148663
- DB-057537
- 3,4-Methylenedioxyphenylboronic acid, pinacol ester, AldrichCPR
- SY063770
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,3-benzodioxole
- OZPPRBAFKGOJLZ-UHFFFAOYSA-N
- DTXSID80375243
- 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzo-1,3-dioxole, AldrichCPR
- 94838-82-1
- 1,3-Benzodioxole, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- CS-0029530
- MFCD05663889
- 3,4-Methylenedioxyphenylboronic acid pinacol ester
- AB22033
- BenzoD1,3Dioxol-5-Ylboronic Acid Pinacol Ester
-
- MDL: MFCD05663889
- Renchi: 1S/C13H17BO4/c1-12(2)13(3,4)18-14(17-12)9-5-6-10-11(7-9)16-8-15-10/h5-7H,8H2,1-4H3
- Clave inchi: OZPPRBAFKGOJLZ-UHFFFAOYSA-N
- Sonrisas: O1C(C)(C)C(C)(C)OB1C1C=C2C(OCO2)=CC=1
Atributos calculados
- Calidad precisa: 248.12200
- Masa isotópica única: 248.122
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 18
- Cuenta de enlace giratorio: 1
- Complejidad: 315
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 36.9
Propiedades experimentales
- Denso: 1.15±0.1 g/cm3 (20 ºC 760 Torr),
- Punto de fusión: 42 ºC
- Punto de ebullición: 337.1°C at 760 mmHg
- Punto de inflamación: 157.7°C
- índice de refracción: 1.523
- PSA: 36.92000
- Logp: 1.71450
BenzoD1,3Dioxol-5-Ylboronic Acid Pinacol Ester Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H302-H315-H319-H335
- Declaración de advertencia: P261-P305+P351+P338
- Condiciones de almacenamiento:Inert atmosphere,2-8°C
BenzoD1,3Dioxol-5-Ylboronic Acid Pinacol Ester Datos Aduaneros
- Código HS:2934999090
- Datos Aduaneros:
中国海关编码:
2934999090概述:
2934999090. 其他杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
BenzoD1,3Dioxol-5-Ylboronic Acid Pinacol Ester PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GT322-1g |
BenzoD1,3Dioxol-5-Ylboronic Acid Pinacol Ester |
94838-82-1 | 95+% | 1g |
157.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GT322-5g |
BenzoD1,3Dioxol-5-Ylboronic Acid Pinacol Ester |
94838-82-1 | 95+% | 5g |
680.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GT322-250mg |
BenzoD1,3Dioxol-5-Ylboronic Acid Pinacol Ester |
94838-82-1 | 95+% | 250mg |
68CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T886864-5g |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole |
94838-82-1 | 98% | 5g |
472.50 | 2021-05-17 | |
| TRC | B131278-250mg |
Benzo[D][1,3]Dioxol-5-Ylboronic Acid Pinacol Ester |
94838-82-1 | 250mg |
$ 50.00 | 2022-06-01 | ||
| TRC | B131278-500mg |
Benzo[D][1,3]Dioxol-5-Ylboronic Acid Pinacol Ester |
94838-82-1 | 500mg |
$ 65.00 | 2022-06-01 | ||
| TRC | B131278-2.5g |
Benzo[D][1,3]Dioxol-5-Ylboronic Acid Pinacol Ester |
94838-82-1 | 2.5g |
$ 160.00 | 2022-06-01 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M188560-25g |
BenzoD1,3Dioxol-5-Ylboronic Acid Pinacol Ester |
94838-82-1 | 98% | 25g |
¥1158.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M188560-5g |
BenzoD1,3Dioxol-5-Ylboronic Acid Pinacol Ester |
94838-82-1 | 98% | 5g |
¥362.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M188560-1g |
BenzoD1,3Dioxol-5-Ylboronic Acid Pinacol Ester |
94838-82-1 | 98% | 1g |
¥86.90 | 2023-09-01 |
BenzoD1,3Dioxol-5-Ylboronic Acid Pinacol Ester Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; overnight, 85 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Dichloromethane ; overnight, rt
Referencia
- Cross-Coupling through Ag(I)/Ag(III) Redox Manifold, Chemistry - A European Journal, 2021, 27(62), 15396-15405
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: Palladium diacetate , 2-[2-(Dicyclohexylphosphino)-5-methoxyphenyl]-1-methyl-1H-indole Solvents: Dichloromethane ; 1 - 2 min, heated
1.2 Reagents: Potassium acetate Solvents: tert-Butanol ; > 1 min, rt; 3 h, 90 °C; 90 °C → rt
1.3 Reagents: Water ; rt
1.2 Reagents: Potassium acetate Solvents: tert-Butanol ; > 1 min, rt; 3 h, 90 °C; 90 °C → rt
1.3 Reagents: Water ; rt
Referencia
- Palladium-Catalyzed Borylation of Aryl Mesylates and Tosylates and Their Applications in One-Pot Sequential Suzuki-Miyaura Biaryl Synthesis, Chemistry - A European Journal, 2011, 17(25), 6913-6917
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Triethylamine , N,N-Bis(1-methylethyl)boranamine Catalysts: Palladium diacetate , Potassium iodide , X-Phos Solvents: Ethyl acetate ; 16 h, 50 °C; -5 °C
1.2 Solvents: Methanol ; 1 h, rt
1.3 Solvents: Diethyl ether ; 4 h, rt
1.2 Solvents: Methanol ; 1 h, rt
1.3 Solvents: Diethyl ether ; 4 h, rt
Referencia
- Borylation of Unactivated Aryl Chlorides under Mild Conditions by Using Diisopropylaminoborane as a Borylating Reagent, Chemistry - A European Journal, 2014, 20(19), 5573-5579
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; 4 h, 100 °C
Referencia
- Preparation of 2-pyridyl substituted imidazoles as ALK5 and/or ALK4 inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Tetraethylammonium chloride Catalysts: Cerium trichloride Solvents: Acetonitrile ; 24 h, rt
Referencia
- Photoinduced Miyaura Borylation by a Rare-Earth-Metal Photoreductant: the Hexachlorocerate(III) Anion, Angewandte Chemie, 2018, 57(34), 10999-11003
Métodos de producción 7
Condiciones de reacción
1.1 Solvents: Acetonitrile ; 8 h, 15 °C
Referencia
- Scalable, Metal- and Additive-Free, Photoinduced Borylation of Haloarenes and Quaternary Arylammonium Salts, Journal of the American Chemical Society, 2016, 138(9), 2985-2988
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Potassium ethoxide Catalysts: 2598091-30-4 Solvents: Tetrahydrofuran ; 30 min, rt
1.2 12 h, 75 °C
1.2 12 h, 75 °C
Referencia
- Zinc Complexes with an Ethylene-Bridged Bis(β-diketiminate) Ligand: Syntheses, Structures, and Applications as Catalysts in the Borylation of Aryl Iodides, Organometallics, 2021, 40(4), 482-489
Métodos de producción 9
Condiciones de reacción
1.1 Solvents: Diethyl ether ; 18 h, rt
Referencia
- Palladium(II)-catalysed ortho-arylation of N-benzylpiperidines, Chemical Communications (Cambridge, 2015, 51(21), 4406-4409
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Potassium acetate , 2,2′-Bi-1,3,2-dioxaborolane Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 2 h, 80 °C; 80 °C → rt
1.2 30 min, rt
1.2 30 min, rt
Referencia
- Syntheses of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through Pd-catalyzed borylation of arylbromides with the successive use of 2,2'-bis(1,3,2-benzodioxaborole) and pinacol, Tetrahedron Letters, 2013, 54(2), 166-169
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Potassium acetate , 2,2′-Bi-1,3,2-benzodioxaborole Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 2 h, 80 °C; 80 °C → rt
1.2 30 min, rt
1.2 30 min, rt
Referencia
- Method for the preparation of aryl(diolato)borane, Japan, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: (SP-4-3)-rel-(Methanesulfonato-κO)[2′-[(R)-methylamino-κN][1,1′-biphenyl]-2-yl-κ… Solvents: 2-Methyltetrahydrofuran ; 24 h, 90 °C
Referencia
- A Monophosphine Ligand Derived from Anthracene Photodimer: Synthetic Applications for Palladium-Catalyzed Coupling Reactions, Organic Letters, 2019, 21(20), 8158-8163
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Triethylamine , Potassium iodide , N,N-Bis(1-methylethyl)boranamine Catalysts: Palladium diacetate , X-Phos Solvents: Ethyl acetate ; 16 h, 50 °C
1.2 Reagents: Methanol ; 1 h, 20 °C
1.3 Solvents: Diethyl ether ; 4 h, 20 °C
1.2 Reagents: Methanol ; 1 h, 20 °C
1.3 Solvents: Diethyl ether ; 4 h, 20 °C
Referencia
- Method for preparing aminoarylborane compounds or derivatives thereof, World Intellectual Property Organization, , ,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Dimethylformamide , Sodium hydride Solvents: Acetonitrile ; 24 h, 35 °C
1.2 Reagents: Water ; 35 °C
1.2 Reagents: Water ; 35 °C
Referencia
- Solvent Anions Enable Photoinduced Borylation and Phosphonation of Aryl Halides via EDA Complexes, Organic Letters, 2022, 24(35), 6466-6471
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Cesium carbonate Catalysts: Phenothiazine Solvents: Acetonitrile ; 36 h
Referencia
- Visible Light-Induced Borylation of C-O, C-N, and C-X Bonds, Journal of the American Chemical Society, 2020, 142(3), 1603-1613
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; 24 h, 80 °C
Referencia
- Discovery, Optimization, and Evaluation of Selective CDK4/6 Inhibitors for the Treatment of Breast Cancer, Journal of Medicinal Chemistry, 2022, 65(22), 15102-15122
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Sodium tert-butoxide Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, iron(2+) salt (2:1) Solvents: tert-Butyl methyl ether ; 15 h, 120 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
- Development and Mechanistic Studies of Iron-Catalyzed Construction of Csp2-B Bonds via C-O Bond Activation, Organic Letters, 2020, 22(14), 5582-5588
Métodos de producción 18
Condiciones de reacción
1.1 Catalysts: Methyllithium , (T-4)-[1-[Bis(1-methylethyl)phosphino-κP]-2-(4,5-dihydro-4-methyl-2-oxazolyl-κN3… Solvents: Diethoxymethane , tert-Butyl methyl ether ; 1 min, 25 °C
1.2 Reagents: Potassium methoxide ; 24 h, 50 °C
1.2 Reagents: Potassium methoxide ; 24 h, 50 °C
Referencia
- Cobalt-catalyzed borylation of aryl halides and pseudohalides, Organometallics, 2016, 35(10), 1559-1564
BenzoD1,3Dioxol-5-Ylboronic Acid Pinacol Ester Raw materials
- 4-Bromo-1,2-methylenedioxybenzene
- 2,3-Dimethylbutane-2,3-diol
- (2H-1,3-benzodioxol-5-yl)boronic acid
- 1,3-benzodioxol-5-yl methanesulfonate
- Phosphoricacid, 1,3-benzodioxol-5-yl diethyl ester
- 5-Iodobenzo[d][1,3]dioxole
- 5-Chloro-1,3-benzodioxole
- 1,3-Benzodioxol-5-yl dimethylcarbamate
- Bis(pinacolato)diborane
BenzoD1,3Dioxol-5-Ylboronic Acid Pinacol Ester Preparation Products
BenzoD1,3Dioxol-5-Ylboronic Acid Pinacol Ester Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:94838-82-1)BenzoD1,3Dioxol-5-Ylboronic Acid Pinacol Ester
Número de pedido:A845111
Estado del inventario:in Stock
Cantidad:25g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 07:04
Precio ($):159.0
Correo electrónico:sales@amadischem.com
BenzoD1,3Dioxol-5-Ylboronic Acid Pinacol Ester Literatura relevante
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
5. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:94838-82-1)BenzoD1,3Dioxol-5-Ylboronic Acid Pinacol Ester
Pureza:99%
Cantidad:25g
Precio ($):159.0